molecular formula C18H28N4O3 B10959954 N,N-dicyclohexyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

N,N-dicyclohexyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10959954
M. Wt: 348.4 g/mol
InChI Key: QZSHABKTMOFUDN-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by its unique structure, which includes a nitro group, an ethyl group, and a carboxamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, often using nitric acid or a mixture of nitric and sulfuric acids.

    Ethylation: The ethyl group is introduced through alkylation reactions, typically using ethyl halides in the presence of a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the pyrazole derivative with an appropriate amine, such as dicyclohexylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The ethyl group or other substituents on the pyrazole ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N,N-dicyclohexyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its derivatives have been investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties . The presence of the nitro group and carboxamide functionality is particularly important for interactions with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the agrochemical industry as a precursor for the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dicyclohexylamine moiety enhances its lipophilicity and potential interactions with hydrophobic biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H28N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

N,N-dicyclohexyl-1-ethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C18H28N4O3/c1-2-20-13-16(22(24)25)17(19-20)18(23)21(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h13-15H,2-12H2,1H3

InChI Key

QZSHABKTMOFUDN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N(C2CCCCC2)C3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

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